The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential pharmaceutical applications. It belongs to a class of pyridazine derivatives, which are known for their biological activities, particularly as inhibitors of phosphodiesterase enzymes. The molecular formula of this compound is with a molecular weight of approximately 381.4 g/mol. This compound has garnered interest due to its potential therapeutic effects, particularly in treating inflammatory conditions and other diseases influenced by phosphodiesterase activity.
This compound can be classified under the category of pyridazinone derivatives, which are recognized for their diverse biological activities, including anti-inflammatory and analgesic properties. The synthesis and characterization of similar compounds have been documented in various scientific studies and patent literature, highlighting their significance in medicinal chemistry .
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide typically involves several key steps:
The molecular structure of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C21H20F2N3O3/c22-19-11-16(24)20(25)17(27)15(19)10-12-8-14(23)13(9-12)18(21(26)28)29/h8-11,15H,1-7H2,(H,26,28)CC(=O)N1C(=O)C=C(C=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3OC)F)FThe structure features a pyridazine ring fused with an oxo group and multiple aromatic rings contributing to its stability and reactivity .
The chemical reactivity of this compound primarily revolves around its functional groups:
The mechanism of action for 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide is primarily related to its role as a phosphodiesterase inhibitor:
The physical properties of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications .
This compound has potential applications in various fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7